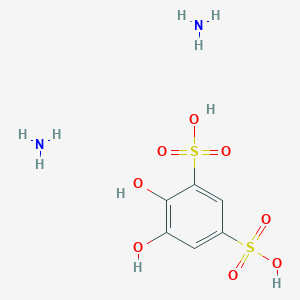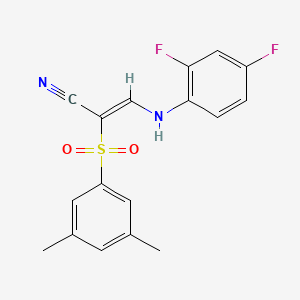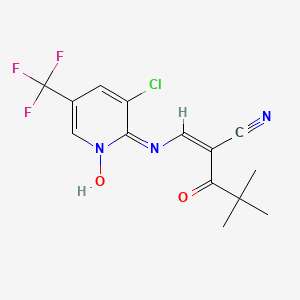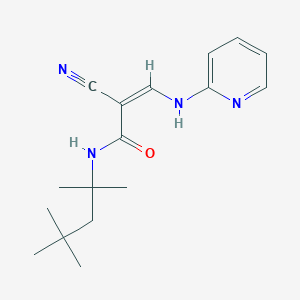
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide, or NPP, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of the nitrile group and can be synthesized through a variety of methods. NPP has become increasingly popular for its biochemical and physiological effects and its potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
NPP is used in a variety of scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions. It is also used to study the effects of drugs on various biochemical pathways. NPP has also been used in the study of the effects of drugs on the nervous system, as well as in the study of the effects of drugs on the cardiovascular system.
Wirkmechanismus
NPP acts as an inhibitor of enzymes, proteins, and other biochemical pathways. It works by binding to the active site of an enzyme or protein, thereby blocking its activity. This inhibition can be used to study the effects of drugs on various biochemical pathways.
Biochemical and Physiological Effects
NPP has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to block the activity of certain biochemical pathways. NPP has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, NPP has been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
NPP has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, it is stable and non-toxic. However, NPP also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. In addition, NPP is not very stable in the presence of light or oxygen.
Zukünftige Richtungen
NPP has a variety of potential future applications. It could be used to study the effects of drugs on various biochemical pathways, as well as to study the effects of drugs on the nervous system and cardiovascular system. In addition, NPP could be used to study the effects of drugs on inflammation, cancer, and oxidative stress. Finally, NPP could be used to study the effects of drugs on the development and function of cells and tissues.
Synthesemethoden
NPP can be synthesized through a variety of methods. The most common method involves the reaction of pyridine with 2-nitrilopropionic acid in the presence of a base. This method yields a mixture of NPP and its amide analogues, which can then be separated by chromatography. Another method involves the reaction of a pyridine derivative with 2-nitrilopropionic acid in the presence of a strong acid. This method yields a relatively pure NPP product.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(pyridin-2-ylamino)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)12-17(4,5)21-15(22)13(10-18)11-20-14-8-6-7-9-19-14/h6-9,11H,12H2,1-5H3,(H,19,20)(H,21,22)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUNCNJNROTERY-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C(=CNC1=CC=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)NC(=O)/C(=C\NC1=CC=CC=N1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

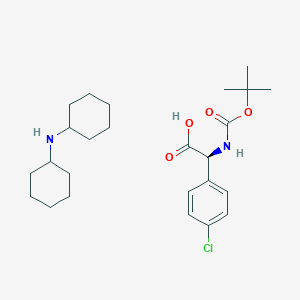

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate, 97%](/img/structure/B6313778.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)
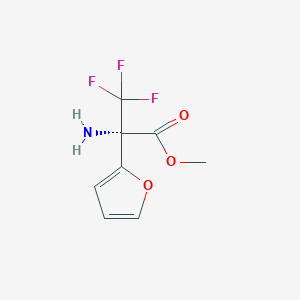
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)
